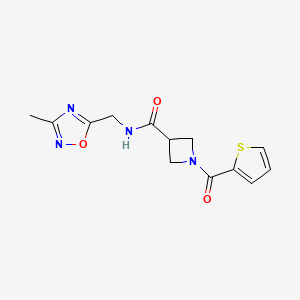

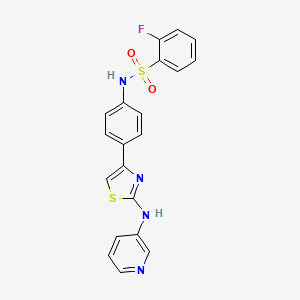

2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of organolithium reagents . The pyrrolidine ring, a key component of this compound, is a common feature in many biologically active compounds and can be synthesized from different cyclic or acyclic precursors . The introduction of a methyl group at C-3 of the pyrrolidine ring has been reported in the synthesis of related compounds .Scientific Research Applications

Synthesis and Structural Characterization Research has focused on the synthesis and structural characterization of related sulfonamide compounds, aiming at developing novel molecular structures with potential biological activities. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists shows promise in the field of HIV-1 infection prevention, highlighting the compound's potential as a candidate for drug development (Cheng De-ju, 2015).

Inhibition of Carbonic Anhydrases Benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety have been synthesized and tested as inhibitors for human carbonic anhydrase isoforms, indicating their potential in developing inhibitors with higher selectivity towards particular isoforms (Irena Vaškevičienė et al., 2019).

Molecular and Supramolecular Structures The study of molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide provides insights into their potential as ligands for metal coordination, impacting the development of coordination compounds (Danielle L Jacobs et al., 2013).

Anticancer Activity Novel indenopyridine derivatives with benzenesulfonamide groups have been synthesized and evaluated for their anticancer activity, demonstrating significant potency against various cancer cell lines. This research underscores the potential of sulfonamide derivatives in cancer therapy (M. Ghorab & M. Al-Said, 2012).

Antimicrobial Activity The synthesis and characterization of N-pyridin-3-yl-benzenesulfonamide have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, illustrating the compound's potential in addressing antibiotic resistance (A.O. Ijuomah et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

For instance, the compound might inhibit or activate its target, leading to downstream effects .

Biochemical Pathways

Based on the reported anti-tubercular activity, it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .

Result of Action

Given its reported anti-tubercular activity, the compound likely leads to the inhibition of mycobacterium tuberculosis growth .

properties

IUPAC Name |

2,4-dichloro-5-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O2S/c1-12-10-15(14(17)11-13(12)16)22(20,21)18-6-2-3-7-19-8-4-5-9-19/h10-11,18H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOUTFVBQEZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964284.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2964286.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)

![3-[(2,6-Dichlorophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2964296.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2964297.png)

![6-[4-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2964299.png)

![ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2964304.png)